3,5-叔丁基二甲基硅氧基苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

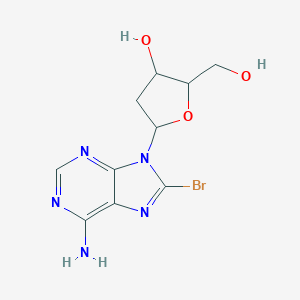

The compound 3,5-bis(tert-butyldimethylsiloxyl)benzoic acid methyl ester is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the synthesis and properties of similar benzoic acid esters. For instance, the synthesis of p-tert-butyl benzoic acid methyl ester is described using methanesulfonic acid as a catalyst, which suggests that similar methods could potentially be applied to synthesize the compound .

Synthesis Analysis

The synthesis of related compounds involves various methods. For example, the synthesis of p-tert-butyl benzoic acid methyl ester is achieved through two different production processes, with the second process yielding a higher product yield of 95.3% . Another compound, 3,5-bis(phosphonomethyl)benzoic acid, is synthesized over four steps with a yield of 23% . These methods could potentially inform the synthesis of 3,5-bis(tert-butyldimethylsiloxyl)benzoic acid methyl ester, although the specific details would likely differ due to the unique substituents on the aromatic ring.

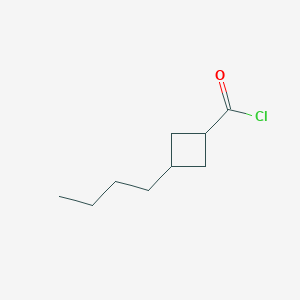

Molecular Structure Analysis

The molecular structure of benzoic acid esters is characterized by the presence of an ester functional group attached to the benzene ring. The papers do not provide detailed molecular structure analysis of 3,5-bis(tert-butyldimethylsiloxyl)benzoic acid methyl ester, but they do discuss the structure of similar compounds. For instance, the structure of p-tert-butyl benzoic acid methyl ester is characterized using IR spectroscopy and the index of refraction .

Chemical Reactions Analysis

The provided papers discuss the chemical reactions of related compounds. For example, the photochemical heterolysis of 3,5-bis(dimethylamino)benzyl alcohols and esters leads to the generation of a benzyl cation with a low-energy triplet state . Additionally, the regiospecific synthesis of 3,5-bis(bromomethyl)benzoic acid involves radical bromination and S-alkylation reactions . These reactions highlight the reactivity of the benzyl position in the presence of different substituents, which could be relevant to the chemical reactions of 3,5-bis(tert-butyldimethylsiloxyl)benzoic acid methyl ester.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid esters are influenced by their functional groups and substituents. The papers describe properties such as yield, solvent incorporation, and stability to reducing agents for related compounds . For instance, the Dmb crosslink described in one study is stable to disulfide reducing agents , and the yield of p-tert-butyl benzoic acid methyl ester is significantly improved by optimizing the synthesis process . These properties are important for understanding the behavior and potential applications of 3,5-bis(tert-butyldimethylsiloxyl)benzoic acid methyl ester, although specific data for this compound would be required for a comprehensive analysis.

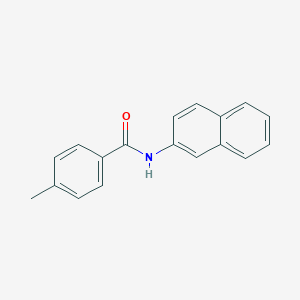

科学研究应用

Dendrimer Synthesis: Mulders等人(1997年)的研究讨论了使用与3,5-叔丁基二甲基硅氧基苯甲酸甲酯相关的单体合成新型氨基酸基树枝状聚合物。这项研究突出了其在树枝状聚合物领域的应用,树枝状聚合物是高度分支的星形大分子,在药物传递、纳米技术和材料科学方面具有潜在应用(Mulders et al., 1997)。

环聚合催化剂:Mayershofer等人(2006年)利用这种化合物的变体合成了基于钌的单核、双核和三核转化催化剂。这些催化剂在二炔环聚合中具有重要应用,这是生产聚合物的过程中相关的(Mayershofer et al., 2006)。

超支化聚(醚-酯):Shanmugam等人(2008年)的研究涉及合成新型AB2型单体,包括3,5-叔丁基二甲基硅氧基苯甲酸甲酯衍生物,用于制备超支化芳香族聚(醚-酯)。这些聚合物由于其独特的结构特性,在涂料、粘合剂和添加剂方面具有潜在应用(Shanmugam等人,2008年)。

有机杂化结构的合成:Zubarev和Stupp(2002年)报道了使用类似于3,5-叔丁基二甲基硅氧基苯甲酸甲酯的单体合成新型有机杂化结构,称为树脂线圈(DRC)。由于其独特的分子结构,这些结构在纳米技术和材料科学中具有应用(Zubarev & Stupp, 2002)。

β,β-双(苯并[b]噻吩基)脱氢丙氨酸衍生物的合成:Abreu等人(2003年)研究了使用与3,5-叔丁基二甲基硅氧基苯甲酸甲酯结构相关的化合物合成和分子内环化新型β,β-双(苯并[b]噻吩基)脱氢丙氨酸衍生物。这项研究对有机合成领域和开发具有潜在药物应用的新化合物做出了贡献(Abreu et al., 2003)。

属性

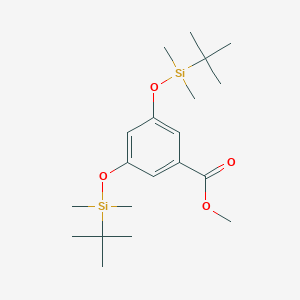

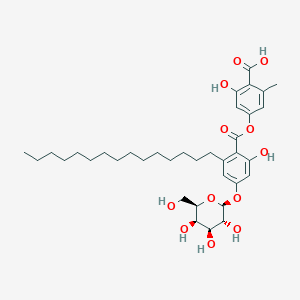

IUPAC Name |

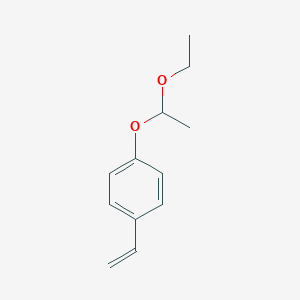

methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O4Si2/c1-19(2,3)25(8,9)23-16-12-15(18(21)22-7)13-17(14-16)24-26(10,11)20(4,5)6/h12-14H,1-11H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCVCBLUFQCUHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)C(=O)OC)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O4Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

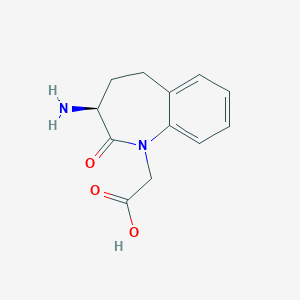

![5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxo-spiro[3H-indole-3,3'-pyrrolidine-1(2H)-acetic acid](/img/structure/B120103.png)

![7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid](/img/structure/B120139.png)